molecular formula C10H5Cl2N3O B13725377 (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone

Katalognummer: B13725377
Molekulargewicht: 254.07 g/mol
InChI-Schlüssel: ILFHKJXKJXOWJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone is a chemical compound that features a pyrimidine ring substituted with two chlorine atoms at the 2 and 6 positions, and a pyridine ring attached to the methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone typically involves the reaction of 2,6-dichloropyrimidine with 2-pyridylmethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds with various functional groups replacing the chlorine atoms.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Wissenschaftliche Forschungsanwendungen

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • (2,6-Dichloro-4-pyridyl)methanone
  • (2,6-Dichloro-4-pyrimidyl)morpholine
  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Comparison: (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Eigenschaften

Molekularformel

C10H5Cl2N3O

Molekulargewicht

254.07 g/mol

IUPAC-Name

(2,6-dichloropyrimidin-4-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C10H5Cl2N3O/c11-8-5-7(14-10(12)15-8)9(16)6-3-1-2-4-13-6/h1-5H

InChI-Schlüssel

ILFHKJXKJXOWJD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=NC(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.